2-Cyclopenten-1-one, 5-methylene-2-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclopenten-1-one, 5-methylene-2-phenyl- is an organic compound with a unique structure that includes a cyclopentenone ring and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopenten-1-one, 5-methylene-2-phenyl- can be achieved through several methods. One common approach involves the elimination of α-bromo-cyclopentanone using lithium carbonate . Another method includes the Claisen condensation-decarboxylation-isomerization cascades of unsaturated diesters . Additionally, the acid-catalyzed dehydration of cyclopentanediols can afford cyclopentenone .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-Cyclopenten-1-one, 5-methylene-2-phenyl- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the cyclopentenone ring into a more saturated structure.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or alkanes.
Scientific Research Applications
2-Cyclopenten-1-one, 5-methylene-2-phenyl- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism by which 2-Cyclopenten-1-one, 5-methylene-2-phenyl- exerts its effects involves its interaction with molecular targets through its cyclopentenone ring and phenyl group. These interactions can affect various biochemical pathways, leading to different biological effects. The exact molecular targets and pathways involved depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Cyclopentenone: Contains a cyclopentenone ring but lacks the phenyl group.
Cyclohexenone: Similar structure but with a six-membered ring.
Cycloheptenone: Contains a seven-membered ring.
Uniqueness
2-Cyclopenten-1-one, 5-methylene-2-phenyl- is unique due to the presence of both a cyclopentenone ring and a phenyl group, which confer distinct chemical properties and reactivity compared to other similar compounds .
Properties
CAS No. |
79655-71-3 |
---|---|
Molecular Formula |
C12H10O |
Molecular Weight |
170.21 g/mol |
IUPAC Name |
5-methylidene-2-phenylcyclopent-2-en-1-one |
InChI |
InChI=1S/C12H10O/c1-9-7-8-11(12(9)13)10-5-3-2-4-6-10/h2-6,8H,1,7H2 |
InChI Key |
DVKNGRMASNMREJ-UHFFFAOYSA-N |
Canonical SMILES |
C=C1CC=C(C1=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.